7-Octenyltrichlorosilane

Catalog No.
S1528112
CAS No.
153447-97-3
M.F
C8H15Cl3Si
M. Wt
245.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Octenyltrichlorosilane

CAS Number

153447-97-3

Product Name

7-Octenyltrichlorosilane

IUPAC Name

trichloro(oct-7-enyl)silane

Molecular Formula

C8H15Cl3Si

Molecular Weight

245.6 g/mol

InChI

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2

InChI Key

MFISPHKHJHQREG-UHFFFAOYSA-N

SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl

Synonyms

7-octenyltrichlorosilane, trichlorosilaneoctenyl

Canonical SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl

7-Octenyltrichlorosilane (OTS) is a chemical compound belonging to the class of silane coupling agents. These molecules possess a unique structure that allows them to bridge the gap between organic and inorganic materials []. OTS finds numerous applications in scientific research due to its ability to modify surfaces at the molecular level.

Surface Modification

The primary function of OTS in research is surface modification. OTS consists of two key parts:

  • Trichlorosilane group (SiCl₃): This end of the molecule readily reacts with hydroxyl (OH) groups present on the surface of various inorganic materials such as glass, silica, and metal oxides []. This reaction creates a strong covalent bond, namely a siloxane bond (Si-O-Si), between OTS and the inorganic substrate.

  • Octenyl group (C₈H₁₅): This organic chain introduces specific functionalities to the surface after bonding. The properties of this chain can be tailored to achieve desired effects for various research purposes [].

Here are some examples of how OTS is used for surface modification:

  • Functionalization for biocompatibility: By attaching biocompatible groups like polyethylene glycol (PEG) to the octenyl chain, OTS can modify surfaces to improve cell adhesion and growth []. This is useful in cell culture studies and biomaterial development.
  • Creating hydrophobic surfaces: The octenyl group itself is hydrophobic (water-repelling) []. So, OTS can be used to make surfaces repel water and other polar liquids. This property has applications in microfluidics, biosensors, and self-cleaning surfaces.
  • Introducing specific chemical functionalities: Researchers can modify the octenyl group of OTS to introduce various functional groups like amine, thiol, or carboxylic acid groups []. This allows for the further attachment of specific molecules or biomolecules, enabling the creation of complex and tailored surfaces for diverse research projects.

7-Octenyltrichlorosilane is a chemical compound with the molecular formula C8H15Cl3SiC_8H_{15}Cl_3Si and a molecular weight of 245.65 g/mol. It appears as a colorless to dark yellow liquid and is known for its reactivity due to the presence of both a silane functional group and an alkene moiety. This compound is primarily utilized in surface modification and the synthesis of self-assembled monolayers. Its CAS number is 52217-52-4, and it is classified as hazardous, causing severe skin burns and eye damage upon contact .

, particularly hydrolysis, where it reacts with water to produce silanol derivatives. This reaction can lead to the formation of self-assembled monolayers on surfaces, which are crucial for modifying surface properties in various applications. Additionally, it can react with hydroxyl radicals in gas-phase reactions, influencing atmospheric chemistry and organic oxidation processes .

Hydrolysis Reaction

The hydrolysis of 7-octenyltrichlorosilane can be represented as:

C8H15Cl3Si+3H2OC8H15Si(OH)3+3HClC_8H_{15}Cl_3Si+3H_2O\rightarrow C_8H_{15}Si(OH)_3+3HCl

Research indicates that 7-octenyltrichlorosilane may influence metabolic pathways by modulating enzyme activity and gene expression. Its role in forming self-assembled monolayers can affect cellular interactions and biochemical processes, although specific biological effects require further investigation.

7-Octenyltrichlorosilane can be synthesized through several methods:

  • Alkylation of Chlorosilanes: This method involves reacting chlorosilanes with alkenes under controlled conditions.
  • Hydrosilylation: The addition of silanes to alkenes in the presence of a catalyst allows for the formation of 7-octenyltrichlorosilane.
  • Direct Synthesis from Silicon Tetrachloride: Reacting silicon tetrachloride with 1-octene in the presence of a Lewis acid catalyst.

These methods highlight its versatility in synthetic chemistry.

The primary applications of 7-octenyltrichlorosilane include:

  • Surface Modification: Used to create self-assembled monolayers that alter surface properties such as hydrophobicity and adhesion.
  • Adhesives and Sealants: It serves as a coupling agent in polymer formulations, enhancing bonding strength.
  • Nanotechnology: Employed in the functionalization of nanoparticles and carbon nanotubes, improving their dispersion and compatibility in various matrices .

Studies have shown that 7-octenyltrichlorosilane interacts with various substrates to form stable monolayers. These interactions are critical for applications in biosensors and electronic devices, where surface properties significantly impact performance. Research into its reactivity with hydroxyl radicals also provides insights into its potential environmental impact .

Several compounds share structural similarities with 7-octenyltrichlorosilane. Here are some notable examples:

Compound NameFormulaUnique Features
OctadecyltrichlorosilaneC18H37Cl3SiC_{18}H_{37}Cl_3SiLonger alkyl chain; used for hydrophobic coatings
VinyltrichlorosilaneC2H3Cl3SiC_2H_3Cl_3SiSmaller size; used in polymer synthesis
AllyltrichlorosilaneC3H5Cl3SiC_3H_5Cl_3SiContains allyl group; reactive in polymerization

Uniqueness: The presence of an octene group in 7-octenyltrichlorosilane allows for unique reactivity compared to other silanes, particularly in forming self-assembled monolayers that possess unsaturation, enabling further functionalization.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

52217-52-4

Wikipedia

Silane, trichloro-7-octenyl-

General Manufacturing Information

Silane, trichloro-7-octen-1-yl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types